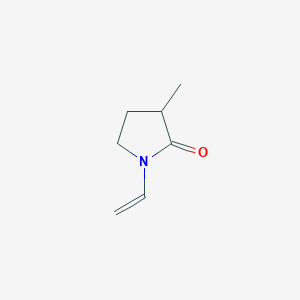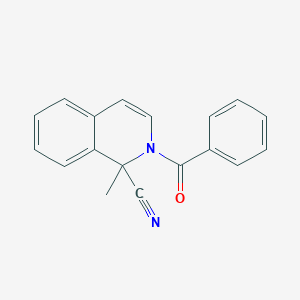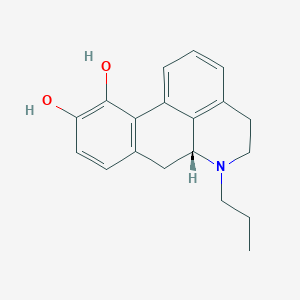
N-丙基去甲吗啡
描述
N-n-Propylnorapomorphine (NPA) is an aporphine derivative dopamine agonist closely related to apomorphine . In rodents, it has been shown to produce hyperactivity, stereotypy, hypothermia, antinociception, and penile erection, among other effects .
Molecular Structure Analysis
N-Propylnorapomorphine has a molecular formula of C19H21NO2 . Its molecular weight is 295.382 g/mol . The structure is complex, with multiple rings and functional groups .Physical And Chemical Properties Analysis
N-Propylnorapomorphine has a density of 1.2 g/cm3 and a boiling point range of 446 to 536 °C .科学研究应用
诱导刻板行为的效力:NPA 在产生大鼠刻板行为方面比阿扑吗啡显着更有效。这种作用主要是由于 (-)-异构体,并且在从邻苯二酚环系统中去除羟基后会减弱,但不会消失 (Schoenfeld, Neumeyer, Dafeldecker, & Roffler-Tarlov, 1975).
治疗精神分裂症:在精神分裂症患者中,NPA 在特定剂量下表现出显着的抗精神病作用,尤其是在对神经阻滞剂有反应的受试者中。然而,在亚慢性剂量方案下,抗精神病作用未能持续,表明快速耐受现象 (Tamminga, Gotts, Thaker, Alphs, & Foster, 1986).
多巴胺能中脑边缘系统中的变化:NPA 用于评估多巴胺能中脑边缘系统中的变化。伏隔核中多巴胺耗竭后,NPA 诱导的行为效应暂时降低,随后恢复到对照值并表现出超敏性 (Costall, Hui, & Naylor, 1980).
纹状体多巴胺受体缺乏受体储备:NPA 剂量依赖性地增加大鼠纹状体乙酰胆碱 (ACh) 水平,其作用支持大鼠纹状体突触前和突触后多巴胺受体处受体储备不同的假设 (Meller, Enz, & Goldstein, 1988).
黑质损伤大鼠的旋转行为:NPA 诱导单侧黑质损伤大鼠的旋转行为。与阿扑吗啡和左旋多巴等其他药物相比,阿托品显着延长了其作用,并显着增加了其作用 (Mendez, Cotzias, Finn, & Dahl, 1975).
与多巴胺受体的结合:体内结合研究表明,NPA 对小鼠纹状体和嗅结节中的多巴胺受体表现出特异性结合 (Köhler, Fuxe, & Ross, 1981).
帕金森病治疗的潜力:NPA 的类似物在减少纹状体中多巴胺的释放方面显示出比阿扑吗啡更高的效力,表明它们在治疗帕金森病方面具有潜在的用途 (Rodenhuis, Dijkstra, de Boer, Vermeulen, Timmerman, & Wikström, 2000).
D2 选择性多巴胺激动剂:合成了 2-取代 NPA 衍生物,其中一些显示出极高的 D2 亲和力和选择性,表明它们具有作为强效多巴胺激动剂的潜力 (Baldessarini, Kula, Gao, Campbell, & Neumeyer, 1991).
多巴胺释放的改变:NPA 与选择性多巴胺 D1 和 D2 受体激动剂一起,改变了伏隔核中多巴胺的释放,表明它参与了运动反应的控制 (Barnes, Barnes, Costall, & Naylor, 1990).
帕金森病治疗和生长激素释放:NPA 对帕金森病患者表现出显着的改善,一些患者出现精神异常和生长激素释放。发现它在治疗中是有用的,尤其是在与其他药物联合使用时 (Cotzias, Papavasiliou, Tolosa, Mendez, & Bell-Midura, 1976).
小鼠的刻板和低温效应:NPA 诱导小鼠刻板的笼子攀爬和体温过低,其体温过低效应明显高于阿扑吗啡 (Riffee, Wilcox, & Smith, 1979).
安全和危害
属性
IUPAC Name |
(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGAJCKRXPNBFI-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939811 | |
| Record name | Propylnorapomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylnorapomorphine | |
CAS RN |
18426-20-5 | |
| Record name | N-Propylnorapomorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18426-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propylnorapomorphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYLNORAPOMORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH381P1BR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



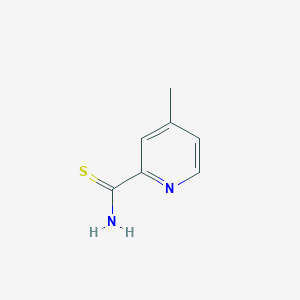
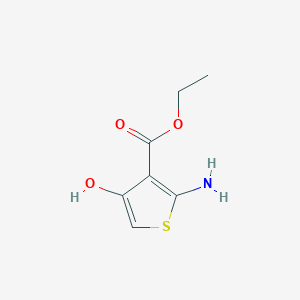
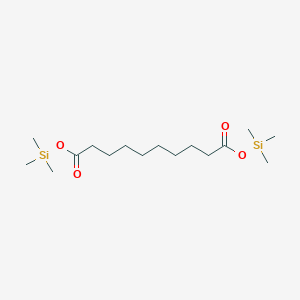
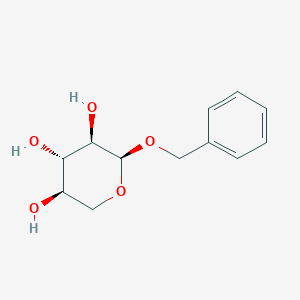
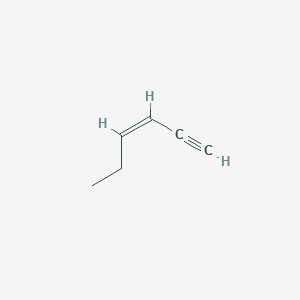
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
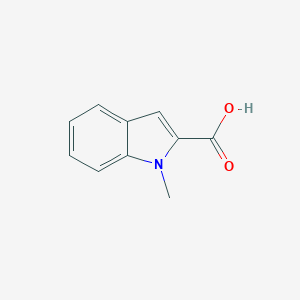
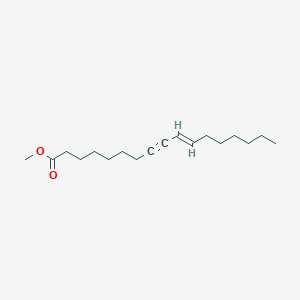
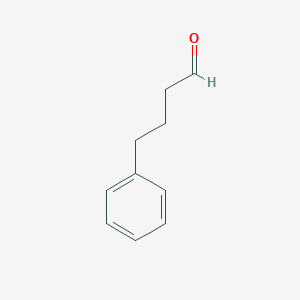
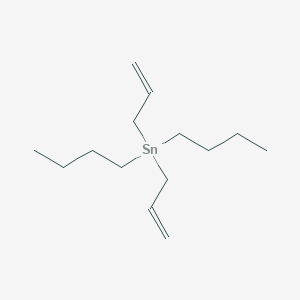
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
